6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine
Overview
Description
6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine is a chemical compound with the CAS Number: 1219564-21-2. It has a molecular weight of 229.71 . The IUPAC name for this compound is 6-chloro-N-(3-isopropoxypropyl)-3-pyridazinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16ClN3O/c1-8(2)15-7-3-6-12-10-5-4-9(11)13-14-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.71 . It is typically stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications
Pharmacological Effects of Related Compounds
- Chlorogenic Acid : Identified as having a wide range of biological and pharmacological effects including antioxidant activity, anti-inflammatory, and neuroprotective roles, which suggests a methodology for studying the biological activity of similar compounds (Naveed et al., 2018).
Environmental and Chemical Stability
- Degradation of Nitrogen-containing Compounds : Advanced oxidation processes are effective for the degradation of nitrogen-containing compounds, hinting at the importance of studying the environmental stability and degradation pathways of "6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine" (Bhat & Gogate, 2021).
Analytical and Synthetic Approaches
- Analytical Methods for Biogenic Amines : Discusses various analytical techniques for biogenic amines in foods, which could be adapted for the analysis of "this compound" in biological matrices or environmental samples (Önal, 2007).
Potential Biological and Environmental Implications
- Biogenic Amines in Fish : Exploring the role of biogenic amines in intoxication and spoilage could provide insights into the toxicological profile and safety assessment of related compounds, including "this compound" (Bulushi et al., 2009).
Synthesis and Chemical Properties
- Syntheses of Pyrimidines : Although not directly related, the methodologies for synthesizing and analyzing pyrimidines could be relevant for the study of the synthesis and functionalization of "this compound" (Rashid et al., 2021).
Safety and Hazards
properties
IUPAC Name |
6-chloro-N-(3-propan-2-yloxypropyl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-8(2)15-7-3-6-12-10-5-4-9(11)13-14-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOYYUVQXXKJFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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